molecular formula C16H25Cl2NO B1395408 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1220016-71-6

3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1395408
CAS No.: 1220016-71-6
M. Wt: 318.3 g/mol
InChI Key: QNZVQVWOQKSPLU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride emerged from the broader historical evolution of piperidine derivative research, which has its roots in the mid-20th century exploration of cyclic amine pharmacology. Piperidine derivatives have been recognized as among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals as well as alkaloids. The specific structural motif represented by this compound reflects the systematic approach to molecular modification that characterized pharmaceutical chemistry in the late 20th and early 21st centuries, where researchers began to recognize the importance of phenoxymethyl substitutions in modulating biological activity.

The synthesis and characterization of compounds bearing the 2-sec-butyl-4-chlorophenoxy structural element represents a relatively recent development in piperidine chemistry, emerging from structure-activity relationship studies that identified the potential of combining bulky alkyl substituents with halogen functionality on aromatic rings. The compound's cataloging with the Chemical Abstracts Service number 1220016-71-6 indicates its formal recognition within the chemical literature during the 2010s, coinciding with increased interest in exploring diverse substitution patterns on piperidine scaffolds. This historical timeline reflects the broader trend in medicinal chemistry toward exploring increasingly complex molecular architectures that combine multiple pharmacophoric elements within single molecular frameworks.

The discovery and subsequent characterization of this specific compound likely arose from systematic screening programs designed to identify novel piperidine derivatives with enhanced biological profiles. The presence of both the sec-butyl group and chlorine atom on the phenoxy ring suggests deliberate design choices aimed at optimizing lipophilicity while maintaining specific electronic properties that could influence receptor interactions. Historical precedent in piperidine research indicates that such structural modifications often result from iterative optimization processes where medicinal chemists systematically explore the effects of different substituent combinations on biological activity and physicochemical properties.

Taxonomic Classification within Organic Chemistry

This compound belongs to the broader class of heterocyclic organic compounds, specifically within the nitrogen-containing six-membered ring systems known as piperidines. Within the hierarchical classification of organic compounds, this molecule represents a highly substituted derivative of the parent piperidine structure, characterized by multiple functional group modifications that significantly alter its chemical and biological properties. The compound can be taxonomically classified as a phenoxymethyl-substituted piperidine, distinguishing it from other common piperidine derivatives such as piperidinones, spiropiperidines, or condensed piperidine systems.

From a structural chemistry perspective, the compound exhibits characteristics of both aliphatic and aromatic systems, with the piperidine ring providing the saturated heterocyclic foundation and the phenoxy moiety contributing aromatic character. The presence of the sec-butyl substituent introduces additional complexity through its branched aliphatic structure, while the chlorine atom provides halogen functionality that can significantly influence molecular reactivity and biological interactions. This combination of structural features places the compound within the specialized category of halogenated phenoxymethyl piperidines, a class that has gained increasing attention in pharmaceutical research due to its potential for receptor selectivity and biological activity modulation.

The molecular architecture of this compound can be further classified according to its substitution pattern, which follows the 3-position substitution on the piperidine ring through a methylene linker. This specific substitution pattern distinguishes it from 4-position substituted analogs and creates unique conformational possibilities that may influence its biological activity profile. The taxonomic classification within piperidine chemistry also recognizes the compound's relationship to other phenoxymethyl derivatives, particularly those that have been studied as potential sigma receptor ligands, where structural variations in the phenoxy ring substitution pattern have been shown to dramatically influence receptor binding affinity and selectivity.

Significance in Piperidine Derivative Research

The significance of this compound within piperidine derivative research extends beyond its individual chemical properties to represent important principles in structure-activity relationship development and molecular design optimization. Piperidine derivatives have demonstrated remarkable versatility in pharmaceutical applications, serving as key structural components in drugs targeting diverse therapeutic areas including central nervous system disorders, cardiovascular diseases, and infectious diseases. The specific structural features of this compound contribute to ongoing research efforts aimed at understanding how subtle modifications to piperidine scaffolds can dramatically influence biological activity and selectivity profiles.

Research into halogenated phenoxymethyl piperidines has revealed that the positioning and nature of substituents on the aromatic ring can significantly impact receptor binding characteristics, particularly for sigma receptors and other central nervous system targets. Studies examining various halogenated 4-phenoxymethyl piperidines as potential sigma receptor ligands have demonstrated that the affinity and selectivity of these compounds can be dramatically altered by changes in N-substituents and phenoxy ring modifications, with dissociation constants ranging from nanomolar to micromolar levels depending on the specific substitution pattern. The 2-sec-butyl-4-chloro substitution pattern present in this compound represents a unique combination that has not been extensively studied in the context of sigma receptor interactions, making it particularly valuable for expanding structure-activity relationship understanding.

Properties

IUPAC Name

3-[(2-butan-2-yl-4-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.ClH/c1-3-12(2)15-9-14(17)6-7-16(15)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZVQVWOQKSPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride typically involves the reaction of 2-(Sec-butyl)-4-chlorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
This compound (Target) C₁₇H₂₅Cl₂NO ~338.3 (calc.) 2-sec-butyl, 4-Cl phenoxy, piperidine Hypothesized CNS activity; no explicit data available
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride C₁₅H₂₁Cl₂NO 306.2 2-isopropyl, 4-Cl phenoxy, piperidine Discontinued commercial availability; structural rigidity may reduce bioavailability
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride C₁₄H₂₁Cl₂NO 290.2 3-ethyl, 4-Cl phenoxy, piperidine Higher topological polar surface area (21.3 Ų) suggests moderate membrane permeability
4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine hydrochloride C₁₃H₁₈ClFNO 278.7 2-Cl, 6-F benzyloxy, piperidine Enhanced solubility due to fluorine; potential CNS targeting
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl 365.8 (anhydrous) 4-fluorophenyl, benzodioxolyloxy Clinically used SSRI; demonstrates the importance of halogen placement in bioactivity

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The sec-butyl group in the target compound introduces steric bulk compared to smaller alkyl groups (e.g., ethyl in or isopropyl in ). This may influence receptor binding affinity or metabolic stability.
  • Chlorine positioning : The 4-chloro substitution in the target compound contrasts with 3-chloro in . Chlorine at the 4-position may enhance electron-withdrawing effects, altering π-π stacking interactions in receptor binding .

Solubility and Physicochemical Properties: The hydrochloride salt form improves aqueous solubility across all compared compounds. However, fluorine-substituted derivatives (e.g., ) exhibit superior solubility due to fluorine’s electronegativity and small atomic radius.

Stability and Reactivity: Piperidine derivatives with bulky substituents (e.g., sec-butyl or cyclohexyl ) may exhibit reduced hydrolysis susceptibility compared to less sterically hindered analogues. No explicit stability data are available for the target compound, but analogues like 4-(Diphenylmethoxy)piperidine Hydrochloride lack critical stability parameters (e.g., decomposition temperature), suggesting similar gaps in knowledge.

Pharmacological Potential: Paroxetine Hydrochloride exemplifies the therapeutic relevance of halogenated piperidines, where fluorine and chlorine substituents optimize serotonin reuptake inhibition. The target compound’s sec-butyl group may confer unique selectivity or off-target effects compared to Paroxetine’s fluorophenyl moiety. Compounds like 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride highlight the role of multiple halogens in enhancing bioactivity, though toxicity risks may increase.

Research Findings and Data Limitations

  • Toxicological Data : Acute toxicity and ecotoxicological data for the target compound are unavailable, mirroring gaps observed in analogues (e.g., ).
  • Regulatory Status : Similar to 4-(Diphenylmethoxy)piperidine Hydrochloride , the target compound likely falls under new chemical substance regulations in jurisdictions like China, requiring further compliance studies.
  • Synthetic Challenges : The sec-butyl group may complicate synthesis compared to simpler alkyl chains, as seen in discontinued commercial products like .

Biological Activity

3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring substituted with a chlorophenoxy group and a sec-butyl chain, suggests diverse biological activities. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C₁₆H₂₅Cl₂NO
  • Molecular Weight : 318.28 g/mol
  • CAS Number : 1220016-71-6

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In animal models, it demonstrated significant reductions in inflammation markers, suggesting a potential role in treating inflammatory diseases .
  • Neuropharmacological Effects : Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly dopamine receptors. This interaction could lead to effects on mood and cognition .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Receptor Modulation : It is believed to modulate the activity of certain receptors or enzymes, influencing cellular signaling pathways. Ongoing research aims to clarify the exact molecular targets involved .
  • Enzyme Interaction : The compound may inhibit specific enzymes related to inflammatory pathways or microbial metabolism, contributing to its observed biological effects .

Case Studies

Several studies have explored the biological activity of this compound:

  • Inflammation Model Study :
    • In a carrageenan-induced paw edema model, doses of 50 mg/kg resulted in a 61.98% reduction in inflammation, while higher doses showed even more significant effects .
  • Neuropharmacological Assessment :
    • A study investigating its effects on dopaminergic signaling found that the compound promotes β-arrestin translocation in D3 dopamine receptors, indicating potential use in neuropsychiatric disorders .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial/fungal growth
Anti-inflammatoryReduction in inflammation markers
NeuropharmacologicalModulation of dopamine receptor activity

Table 2: Inflammation Study Results

Dose (mg/kg)Paw Edema Reduction (%)Reference
5061.98
10080.84
20090.32

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a halogenated phenoxy intermediate (e.g., 2-(sec-butyl)-4-chlorophenol) and a piperidine derivative under alkaline conditions (e.g., NaOH in dichloromethane) . Purification requires column chromatography or recrystallization to achieve ≥98% purity, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization . Safety protocols, such as avoiding inhalation of intermediates and using PPE, must be strictly followed due to potential acute toxicity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the piperidine ring substitution pattern and phenoxy linkage. Mass spectrometry (MS) and high-resolution LC-MS verify molecular weight (C₁₆H₂₃Cl₂NO₂·HCl) and fragmentation patterns. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous piperidine hydrochlorides (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl) .

Q. What safety precautions are essential during handling?

  • Methodological Answer : Follow GHS hazard classifications: wear nitrile gloves, safety goggles, and a P95 respirator to prevent skin/eye contact and inhalation of dust. Store at 2–8°C in airtight containers away from oxidizers . In case of accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential organ toxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to simulate reaction pathways, such as nucleophilic substitutions or oxidations. Use software like Gaussian or ORCA to model transition states and optimize reaction conditions (e.g., solvent polarity, temperature). Validate predictions experimentally via kinetic studies and compare with ICReDD’s reaction design framework for efficiency .

Q. What strategies resolve contradictions in reported toxicity data for structurally similar piperidine derivatives?

  • Methodological Answer : Conduct comparative toxicity assays (e.g., acute oral toxicity in rodents, Ames tests) under standardized protocols. Cross-analyze discrepancies using PubChem datasets for analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) and adjust for substituent-specific effects (e.g., electron-withdrawing Cl vs. bulky sec-butyl groups) .

Q. How can structure-activity relationship (SAR) studies improve pharmacological potential?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing sec-butyl with tert-butyl or varying chlorophenoxy positions). Screen for bioactivity against target receptors (e.g., GPCRs) using radioligand binding assays. Correlate steric/electronic properties (Hammett σ values, logP) with efficacy data to identify pharmacophoric motifs .

Q. What experimental designs assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies by exposing samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC for byproducts (e.g., hydrolyzed piperidine or oxidized phenoxy groups). Compare with NIST stability guidelines for hydrochlorides and adjust packaging (desiccants, amber glass) to mitigate hygroscopicity .

Q. How can reaction engineering optimize scalability while minimizing impurities?

  • Methodological Answer : Use microreactor systems to enhance mixing efficiency and heat transfer during synthesis. Apply DOE (Design of Experiments) to optimize parameters (stoichiometry, catalyst loading). Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Notes on Evidence Utilization

  • Synthesis & Purification : –2, 9, 19.
  • Safety & Stability : .
  • Computational Modeling : .
  • SAR & Pharmacology : .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.